molecular formula C14H12N2O2 B1585624 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-52-1

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B1585624
CAS RN: 74169-52-1
M. Wt: 240.26 g/mol
InChI Key: BCRIECZRUAGVHD-UHFFFAOYSA-N
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Description



  • 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound with the molecular formula C<sub>14</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> .

  • It consists of a pyrazole ring fused with a pyran ring, and a phenyl group attached to one of the carbon atoms.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions that lead to its formation. Unfortunately, I don’t have access to specific synthetic methods for this compound.





  • Molecular Structure Analysis



    • The dihedral angle between the phenyl ring and the 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one system is approximately 7.28° .

    • An intramolecular C-H…O interaction generates an S(6) ring .





  • Chemical Reactions Analysis



    • I don’t have specific information on chemical reactions involving this compound. Further research would be needed to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • The compound has a melting point of approximately 180–182°C .

    • Other physical and chemical properties would require additional experimental data or literature review.




  • Scientific Research Applications

    Synthesis and Biological Activities

    3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one derivatives have been synthesized and examined for their potential in various biological activities. Studies have focused on the synthesis of these derivatives and their analgesic and anti-inflammatory properties, with some compounds showing significant analgesic activity, comparable or superior to known analgesics such as aminopyrine (Kuo, Huang, & Nakamura, 1984). Additionally, microwave-assisted synthesis techniques have been applied to produce pyrazolopyridine derivatives from related chemical structures, exploring their antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

    Analytical and Medicinal Applications

    Research has also focused on the development of new synthetic routes and the investigation of molecular and electronic structures of pyrazole derivatives. These studies aim at understanding their potential in creating asymmetric imine ligands and mixed metal polynuclear complexes, which are crucial for medicinal chemistry and material science applications. For example, novel Schiff base compounds derived from aminophenazone, a closely related chemical structure, have been synthesized and shown to exhibit moderate to good antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).

    Drug Metabolism and Pharmacological Studies

    Further exploration into the metabolism of drugs related to 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one has provided insights into the generation of new metabolites and their pharmacological properties. Such studies are essential for understanding the bioactivity, toxicity, and therapeutic potential of these compounds in human health (Yoshimura, Shimeno, & Hisao, 1968).

    Safety And Hazards



    • No specific safety information is available for this compound in my current database.

    • Always follow standard laboratory safety protocols when handling any chemical compound.




  • Future Directions



    • Research on the biological activity, potential therapeutic applications, and further synthetic modifications of this compound could be valuable.




    properties

    IUPAC Name

    3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H12N2O2/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BCRIECZRUAGVHD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80351643
    Record name ST50024458
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80351643
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

    CAS RN

    74169-52-1
    Record name ST50024458
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80351643
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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